4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid
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Overview
Description
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a dimethyl group and a butanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid typically involves the reaction of 2,2-dimethyl-3-hydroxybutanoic acid with tetrahydrofuran in the presence of a strong acid catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted tetrahydrofuran derivatives.
Scientific Research Applications
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)pentanoic acid
- 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)hexanoic acid
- 4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)heptanoic acid
Uniqueness
4-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tetrahydrofuran ring and dimethyl substitution make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
6266-61-1 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-(2,2-dimethyl-5-oxooxolan-3-yl)butanoic acid |
InChI |
InChI=1S/C10H16O4/c1-10(2)7(6-9(13)14-10)4-3-5-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
FVWCTLKSICLGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)CCCC(=O)O)C |
Origin of Product |
United States |
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